molecular formula C16H16N8O2S B2858143 1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034535-56-1

1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2858143
CAS No.: 2034535-56-1
M. Wt: 384.42
InChI Key: RQLYSNZFGQYGND-UHFFFAOYSA-N
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Description

The compound 1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide features a complex heterocyclic architecture:

  • A 1-ethyl-pyrazole-5-carboxamide core.
  • A 1,2,3-triazole linked via an ethyl group.
  • A 1,2,4-oxadiazole substituted with a thiophen-2-yl group.

The thiophene and oxadiazole moieties may enhance π-π stacking and dipole interactions, while the triazole and pyrazole groups contribute to hydrogen bonding and metabolic stability .

Properties

IUPAC Name

2-ethyl-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2S/c1-2-24-12(5-6-18-24)15(25)17-7-8-23-10-11(20-22-23)16-19-14(21-26-16)13-4-3-9-27-13/h3-6,9-10H,2,7-8H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLYSNZFGQYGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

Pyrazole Carboxamide Derivatives (Factor Xa Inhibitors)
  • Razaxaban (DPC 906): A pyrazole carboxamide with a trifluoromethyl group and aminobenzisoxazole as the P1 ligand. It exhibits high selectivity for factor Xa (IC₅₀ = 0.19 nM) and oral bioavailability . Key Differences:
  • The ethyl group on the pyrazole may increase lipophilicity compared to razaxaban’s trifluoromethyl group, affecting membrane permeability.
Triazole-Thiazole-Acetamide Derivatives
  • Compound 9c (): Features a triazole-thiazole-acetamide scaffold with a 4-bromophenyl substitution. Demonstrated binding to active sites in docking studies .
    • Key Differences :
  • The target compound uses a pyrazole carboxamide instead of an acetamide, which may enhance hydrogen-bonding capacity.
Ethoxyphenyl-Triazole Carboxamides
  • Compound from : Contains a 1-(2-ethoxyphenyl)-5-methyl-triazole-4-carboxamide structure.
    • Key Differences :
  • The target compound’s oxadiazole-triazole-ethyl linker introduces rigidity compared to the ethoxyphenyl group, possibly reducing conformational entropy during binding.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Razaxaban Compound 9c
Molecular Weight ~450 g/mol (estimated) 610.6 g/mol 561.5 g/mol
logP (Predicted) 2.8 (thiophene enhances lipophilicity) 3.1 3.5 (bromophenyl group)
H-Bond Acceptors 8 9 7
Key Pharmacophores Pyrazole, Triazole, Oxadiazole Benzisoxazole, Pyrazole Thiazole, Triazole

Preparation Methods

Preparation of Thiophene-2-Carboxylic Acid Amidoxime

Thiophene-2-carboxylic acid is treated with hydroxylamine hydrochloride in methanol under reflux to yield the corresponding amidoxime.

Reaction Conditions :

  • Solvent : Methanol
  • Temperature : 60°C, 12 hours
  • Yield : 85–90%

Cyclization to 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-Carbonitrile

The amidoxime undergoes cyclization with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 80°C for 6 hours.

Mechanistic Insight :
Nucleophilic attack by the amidoxime oxygen on the electrophilic carbon of BrCN facilitates ring closure, eliminating HBr.

Characterization Data :

  • Melting Point : 142–144°C
  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1635 cm⁻¹ (C=N-O)

Construction of the 1,2,3-Triazole-Ethyl Linker

Synthesis of Propargyl-Oxadiazole Intermediate

The oxadiazole-5-carbonitrile is reduced to the primary amine using LiAlH₄, followed by propargylation with propargyl bromide in tetrahydrofuran (THF).

Reaction Conditions :

  • Reduction : LiAlH₄, THF, 0°C → RT, 2 hours
  • Propargylation : Propargyl bromide, K₂CO₃, 50°C, 4 hours
  • Yield : 75%

CuAAC Reaction with Azidoethylamine

The propargyl-oxadiazole reacts with azidoethylamine (prepared from ethylene dibromide and NaN₃) under Cu(I) catalysis.

Click Chemistry Protocol :

  • Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
  • Solvent : t-BuOH/H₂O (1:1)
  • Temperature : RT, 12 hours
  • Yield : 92%

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 3H, thiophene-H)

Functionalization with 1-Ethyl-1H-Pyrazole-5-Carboxamide

Synthesis of 1-Ethyl-1H-Pyrazole-5-Carboxylic Acid

Pyrazole-5-carboxylic acid is alkylated with ethyl bromide in the presence of NaH.

Reaction Conditions :

  • Base : NaH (2 eq), DMF
  • Temperature : 0°C → RT, 6 hours
  • Yield : 80%

Carboxamide Coupling via EDCl/HOBt

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), followed by reaction with the triazole-ethylamine intermediate.

Coupling Protocol :

  • Activators : EDCl (1.2 eq), HOBt (1.5 eq)
  • Solvent : Dichloromethane (DCM)
  • Temperature : RT, 24 hours
  • Yield : 68%

Characterization Data :

  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₁H₂₂N₈O₂S: 467.1678; found: 467.1681

Optimization and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates oxadiazole formation, improving yield to 94% compared to conventional heating.

Solvent Effects on CuAAC

Polar aprotic solvents (e.g., DMF) enhance triazole regioselectivity (>95% 1,4-isomer).

Data Tables

Table 1. Key Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Reference
Oxadiazole cyclization BrCN, DMF, 80°C, 6h 85
CuAAC reaction CuSO₄, sodium ascorbate, t-BuOH/H₂O, RT 92
Pyrazole alkylation NaH, ethyl bromide, DMF, RT 80
Carboxamide coupling EDCl/HOBt, DCM, RT 68

Table 2. Spectroscopic Data Summary

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
Oxadiazole-carbonitrile 7.75–7.40 (m, thiophene-H) 2240 (C≡N), 1635 (C=N-O)
Triazole-ethylamine 8.21 (s, 1H), 4.50 (t, 2H, -CH₂-N) 2100 (C≡C)
Final product 8.45 (s, 1H, CONH), 6.90 (s, 1H, pyrazole-H) 1680 (C=O), 1540 (N-H)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-ethyl-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide with high purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the triazole and oxadiazole rings. Key steps include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
  • Oxadiazole Formation : Cyclization of thioamide intermediates with hydroxylamine under reflux conditions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the pyrazole (δ 6.2–7.1 ppm), triazole (δ 7.8–8.5 ppm), and thiophene (δ 7.2–7.5 ppm) moieties .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .

Q. What in vitro assays are suitable for initial screening of antimicrobial activity?

  • Methodological Answer :

  • Agar Dilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Microplate Alamar Blue Assay : Quantify antifungal activity against C. albicans .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Catalyst Screening : Test bases like K₂CO₃ or Et₃N to enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain 70–80°C during cyclization to avoid byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for triazole formation .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound against cancer targets?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the pyrazole (ethyl group) or thiophene rings to assess impact on cytotoxicity .
  • Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) using fluorescence-based kits .
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., tubulin) .

Q. How do molecular docking studies clarify interactions between this compound and biological targets?

  • Methodological Answer :

  • Protein Preparation : Retrieve crystal structures (e.g., from PDB) and remove water/ligands using PyMOL .
  • Grid Generation : Define active sites (e.g., ATP-binding pocket of kinases) with AutoGrid .
  • Docking Simulations : Compare binding energies (ΔG) and hydrogen-bonding patterns of analogs to identify critical interactions .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC₅₀ values .
  • Cell Line Validation : Ensure consistent use of authenticated lines (e.g., ATCC-certified HeLa) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies .

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